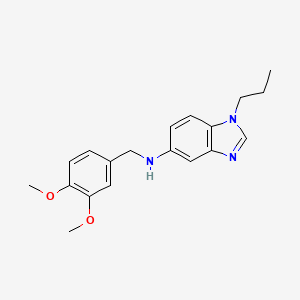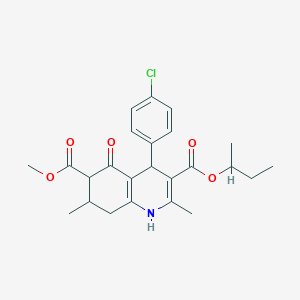![molecular formula C25H28N4OS B14998430 4,4,8-trimethyl-N-(4-phenylbutan-2-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine](/img/structure/B14998430.png)
4,4,8-trimethyl-N-(4-phenylbutan-2-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,8-trimethyl-N-(4-phenylbutan-2-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique tetracyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,8-trimethyl-N-(4-phenylbutan-2-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetracyclic core: This is achieved through a series of cyclization reactions.
Introduction of the phenylbutan-2-yl group: This step involves a nucleophilic substitution reaction.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of catalysts and advanced purification techniques to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,8-trimethyl-N-(4-phenylbutan-2-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
4,4,8-trimethyl-N-(4-phenylbutan-2-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4,8-trimethyl-N-(4-phenylbutan-2-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-phenylbutan-2-amine: This compound shares a similar phenylbutan-2-yl group but lacks the complex tetracyclic structure.
N-methyl-4-phenylbutan-2-amine: This compound has a similar core structure but differs in the presence of a methyl group.
Uniqueness
4,4,8-trimethyl-N-(4-phenylbutan-2-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine is unique due to its complex tetracyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C25H28N4OS |
|---|---|
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
4,4,8-trimethyl-N-(4-phenylbutan-2-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C25H28N4OS/c1-15(10-11-17-8-6-5-7-9-17)28-23-22-21(26-14-27-23)20-18-12-25(3,4)30-13-19(18)16(2)29-24(20)31-22/h5-9,14-15H,10-13H2,1-4H3,(H,26,27,28) |
Clé InChI |
XZALMDHPLCSHNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2COC(CC2=C3C4=C(C(=NC=N4)NC(C)CCC5=CC=CC=C5)SC3=N1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14998367.png)
![N-{[5-({2-[3-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}-2-methyl-3-nitrobenzamide](/img/structure/B14998369.png)
![(E)-9-(4-chlorobenzylidene)-3,5-bis(4-chlorophenyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d]thiazolo[3,2-a]pyrimidine](/img/structure/B14998371.png)
![N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B14998373.png)
![4-[4-(diethylamino)phenyl]-7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B14998378.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B14998385.png)

![Cyclohexyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14998393.png)
![N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14998396.png)
![2-[4-(Diphenylmethyl)piperazin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B14998410.png)
![4-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14998415.png)
![N-(4-methoxyphenyl)-2-(4-methylphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide](/img/structure/B14998422.png)
![3-(4-methoxyphenyl)-2-methyl-8-(4-methylphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B14998426.png)
